Diacetylpyridine

Description

Structure

3D Structure

Properties

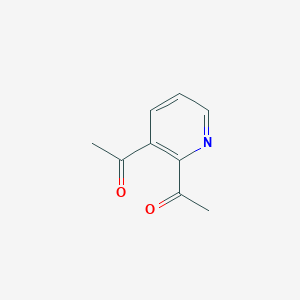

IUPAC Name |

1-(2-acetylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-10-9(8)7(2)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHCQGUWHXGMQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diacetylpyridine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-diacetylpyridine (B75352), a key building block in coordination chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize pyridine-based ligands and their metal complexes.

Core Physical and Chemical Properties

2,6-Diacetylpyridine is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in a variety of organic solvents, including dichloromethane, ethyl acetate, methanol (B129727), and dimethyl sulfoxide, but only sparingly soluble in water.[1][2]

Quantitative Data Summary

The key physical and chemical properties of 2,6-diacetylpyridine are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molar Mass | 163.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder/needles | [1][3] |

| Melting Point | 79-82 °C | [4] |

| Boiling Point | 126 °C at 6 mmHg | [1][2] |

| Density | 1.119 g/cm³ | [1] |

| CAS Number | 1129-30-2 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,6-diacetylpyridine. The following table summarizes its key spectroscopic features.

| Spectroscopy | Data | References |

| ¹H NMR (CDCl₃) | δ 8.20 (d, 2H), 8.04 (t, 1H), 2.81 (s, 6H) | [5] |

| ¹³C NMR (CDCl₃) | Signals at approximately 200, 153, 138, 125, 26 ppm | [6] |

| IR (KBr, cm⁻¹) | ~1705 (C=O stretching) | [5] |

Synthesis and Reactivity

2,6-Diacetylpyridine is a versatile precursor, primarily utilized in the synthesis of Schiff base ligands for coordination chemistry.[1]

Synthesis of 2,6-Diacetylpyridine

Several synthetic routes to 2,6-diacetylpyridine have been established. A common and efficient method involves the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester.[5]

This protocol is adapted from a patented procedure.[5]

-

Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid diethyl ester (0.005 mol), 20 mL of ethyl acetate, and 20 mL of n-heptane.

-

Addition of Base: Slowly add potassium metal (0.015 mol) to the stirred solution.

-

Reaction: Stir the mixture at room temperature for 10 hours.

-

Quenching and Hydrolysis: Slowly add 20 mL of water followed by 20 mL of concentrated hydrochloric acid. Heat the mixture to 120 °C and maintain for 3 hours.

-

Workup: Neutralize the excess acid with sodium carbonate. Extract the aqueous layer with diethyl ether (3-4 times).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the white solid product.

Synthesis of Schiff Base Ligands

A primary application of 2,6-diacetylpyridine is in the synthesis of diiminopyridine (DIP) ligands through Schiff base condensation with substituted anilines.[1] These tridentate ligands are widely used in coordination chemistry.[2]

-

Dissolution: Dissolve 2,6-diacetylpyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Amine: Add the desired substituted aniline (B41778) (2 equivalents) to the solution.

-

Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Water Removal: The reaction is driven to completion by removing the water formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent like molecular sieves.[2]

-

Isolation: The resulting Schiff base ligand often precipitates from the solution upon cooling or can be isolated by removing the solvent.

-

Purification: Purification is typically achieved by recrystallization or washing, as the imine products can be sensitive to silica gel chromatography.[2]

Coordination Chemistry

The diiminopyridine ligands derived from 2,6-diacetylpyridine are of significant interest due to their ability to stabilize a wide range of metal oxidation states.[1] These ligands form stable complexes with transition metals such as iron, cobalt, and manganese, which have applications in catalysis, including polymerization and reduction reactions.[2] The resulting metal complexes are often structurally stable and can be characterized by single-crystal X-ray diffraction.[2]

Safety and Handling

2,6-Diacetylpyridine is classified with GHS07 pictograms, indicating it can cause skin and eye irritation, and may cause respiratory irritation.[7][8]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[4][6]

Conclusion

2,6-Diacetylpyridine is a fundamental building block in modern chemistry, with its significance primarily rooted in its role as a precursor to a diverse array of Schiff base ligands. Its well-defined physical and chemical properties, coupled with established synthetic protocols, make it an invaluable tool for researchers in coordination chemistry, catalysis, and the development of new materials and pharmaceuticals. Careful adherence to safety protocols is essential when handling this compound.

References

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. hmdb.ca [hmdb.ca]

- 5. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 6. 2-Acetylpyridine(1122-62-9) 13C NMR spectrum [chemicalbook.com]

- 7. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 2,6-Diacetylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diacetylpyridine (B75352), a key building block in coordination chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,6-diacetylpyridine is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,6-Diacetylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d | 2H | H-3, H-5 (Pyridine) |

| 7.95 | t | 1H | H-4 (Pyridine) |

| 2.75 | s | 6H | -C(O)CH ₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Diacetylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 200.1 | C =O |

| 153.3 | C-2, C-6 (Pyridine) |

| 137.5 | C-4 (Pyridine) |

| 125.0 | C-3, C-5 (Pyridine) |

| 25.8 | -C(O)C H₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,6-Diacetylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Acetyl) |

| ~1580 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| ~1440 | Medium | C-H Bend (Methyl) |

| ~1220 | Strong | C-C Stretch |

Sample Preparation: KBr Pellet or Nujol Mull

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Estimated UV-Vis Absorption Data for 2,6-Diacetylpyridine

| Wavelength (λmax) | Solvent | Electronic Transition |

| ~270-315 nm | Ethanol (B145695)/Methanol | n → π* |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 2,6-diacetylpyridine to confirm its chemical structure.

Materials:

-

2,6-diacetylpyridine

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,6-diacetylpyridine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Perform an automatic or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 0 to 220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,6-diacetylpyridine using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

2,6-diacetylpyridine

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of 2,6-diacetylpyridine with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of 2,6-diacetylpyridine.

Materials:

-

2,6-diacetylpyridine

-

Spectroscopy grade solvent (e.g., ethanol or methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of 2,6-diacetylpyridine in the chosen solvent at a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between the different techniques.

Caption: Workflow for the spectroscopic characterization of 2,6-diacetylpyridine.

References

Crystal Structure of Diacetylpyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of diacetylpyridine derivatives, a class of compounds with significant interest in coordination chemistry and drug development. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and characterization, and visualizes relevant biological signaling pathways.

Introduction

This compound, a versatile organic compound, serves as a precursor to a wide array of derivatives, particularly Schiff bases and hydrazones. These derivatives are of great interest due to their ability to form stable complexes with various metal ions. The resulting coordination compounds exhibit diverse geometries and have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for elucidating structure-activity relationships and designing novel therapeutic agents.

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for a selection of this compound derivatives and their metal complexes, providing a comparative overview of their structural parameters.

Table 1: Crystallographic Data for Manganese(II) Complexes of this compound Schiff-Base Ligands

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| [MnL¹Cl₂]·H₂O | C₁₃H₁₉Cl₂MnN₃O₃ | Triclinic | P-1 | 8.322(6) | 8.465(5) | 12.935(9) | 72.82(5) | 72.20(6) | 81.38(5) | 828.3 | 2 |

| [{MnL²(NCS)₂}ₓ] | C₁₇H₂₁MnN₅O₂S₂ | Monoclinic | P2₁/c | 14.387(3) | 10.045(2) | 15.528(4) | 90 | 115.10(2) | 90 | 2029.8 | 4 |

L¹ = 2,6-bis[1-(2-hydroxyethylimino)ethyl]pyridine L² = 2,6-bis[1-(3-hydroxypropylimino)ethyl]pyridine

Table 2: Crystallographic Data for Lanthanide(III) Complexes of 2,6-diacetylpyridine-bis(benzoylhydrazone)

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| --INVALID-LINK--₂ | C₂₇H₃₁GdN₆O₇S₂ | Tetragonal | P4₁2₁2 | 8.6821(4) | 8.6821(4) | 84.363(5) | 90 | 6350.7 | 8 |

| --INVALID-LINK--₂ | C₂₅H₂₅DyN₆O₆S | Monoclinic | C2/c | 11.750(3) | 13.250(3) | 36.000(6) | 98.50(2) | 5535.9 | 8 |

| --INVALID-LINK--₂ | C₂₄H₂₅N₆O₇Yb | Monoclinic | P2₁/n | 10.750(2) | 17.750(3) | 14.250(4) | 99.00(2) | 2686.4 | 4 |

H₂L = 2,6-diacetylpyridine-bis(benzoylhydrazone) S = Solvent molecule

Table 3: Crystallographic Data for a Copper(II) Complex of 2,6-diacetylpyridine-bis(acetylhydrazone)

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |

| --INVALID-LINK--₂·H₂O | C₁₃H₂₃CuN₇O₁₁ | Orthorhombic | Pbcn | 21.006(4) | 14.558(3) | 6.9119(4) | 2113.7 | 4 |

Experimental Protocols

This section details the generalized methodologies for the synthesis, crystallization, and structural determination of this compound derivatives.

Synthesis of 2,6-Diacetylpyridine (B75352) Derivatives

A common synthetic route to Schiff base and hydrazone derivatives of 2,6-diacetylpyridine involves a condensation reaction.

-

Preparation of the Ligand:

-

Dissolve 2,6-diacetylpyridine in a suitable solvent, typically ethanol (B145695) or methanol.

-

Add a stoichiometric amount (or a slight excess) of the desired amine or hydrazine (B178648) derivative (e.g., benzoylhydrazine, semicarbazide).

-

The reaction mixture is often heated under reflux for several hours to ensure complete reaction.

-

Upon cooling, the solid product often precipitates and can be collected by filtration, washed with a cold solvent, and dried.

-

-

Synthesis of Metal Complexes (Template Synthesis):

-

In a typical template synthesis, a metal salt (e.g., MnCl₂, Cu(NO₃)₂) is dissolved in a solvent (e.g., ethanol).

-

A solution of 2,6-diacetylpyridine in the same solvent is added to the metal salt solution.

-

The appropriate amine or hydrazine is then added to the mixture.

-

The reaction is stirred and often refluxed for a period of time, leading to the in-situ formation of the ligand and its coordination to the metal ion.

-

The resulting metal complex can be isolated by filtration upon cooling or by slow evaporation of the solvent.

-

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Common techniques include:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam (commonly Mo-Kα or Cu-Kα radiation). The crystal is rotated, and diffraction data (intensities and positions of diffracted X-ray beams) are collected at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives, particularly their anticancer effects, has been linked to the induction of specific cellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

Caption: Experimental workflow for the synthesis and structural characterization of this compound derivatives.

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound derivatives.

Caption: ER stress-mediated PERK and JNK signaling pathways in response to this compound derivatives.

An In-depth Technical Guide to 2,6-Diacetylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2,6-diacetylpyridine (B75352), including its identification, physical and chemical properties, safety data, synthesis protocols, and biological significance.

Chemical Identification and Properties

2,6-Diacetylpyridine, with the CAS number 1129-30-2 , is an organic compound that serves as a versatile precursor in the synthesis of various molecules, particularly ligands for coordination chemistry.[1][2] It is a disubstituted pyridine (B92270) with two acetyl groups attached to the pyridine ring at the 2 and 6 positions.[2][3]

Table 1: Chemical Identifiers for 2,6-Diacetylpyridine

| Identifier | Value |

| CAS Number | 1129-30-2[1][3][4][5] |

| Molecular Formula | C₉H₉NO₂[3][4][5] |

| Molecular Weight | 163.17 g/mol [3][5] |

| IUPAC Name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one)[2] |

| Synonyms | 1-(6-acetylpyridin-2-yl)ethanone, Pyridine-2,6-diacetyl[4][5] |

| EC Number | 214-442-9[4][5] |

| Beilstein Registry Number | 118286[5] |

Table 2: Physicochemical Properties of 2,6-Diacetylpyridine

| Property | Value |

| Appearance | White to off-white or beige crystalline solid.[5][6] |

| Melting Point | 79-82 °C |

| Boiling Point | 126 °C at 6 mmHg[4] |

| Density | 1.119 g/cm³[2] |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate (B1210297), methanol, and DMSO. Sparingly soluble in water.[4] |

Safety Data Sheet (SDS) Summary

The following tables summarize the key safety information for 2,6-diacetylpyridine, compiled from various safety data sheets.

Table 3: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation)[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[5][7] |

| Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7][9] |

| Ingestion | Clean mouth with water. Seek medical attention.[8] |

Table 5: Handling, Storage, and Personal Protective Equipment (PPE)

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.[7][8][9] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[7][10] Keep away from heat, sparks, and open flames.[10] |

| Incompatible Materials | Strong oxidizing agents.[8][9] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8][9] |

| Respiratory Protection | Use a NIOSH-approved respirator when necessary.[9] |

Experimental Protocols

Synthesis of 2,6-Diacetylpyridine

Several methods for the synthesis of 2,6-diacetylpyridine have been reported. A common approach involves the Claisen condensation.

Method 1: Claisen Condensation

This method involves the reaction of a 2,6-pyridinedicarboxylic acid ester with ethyl acetate in the presence of a base.

-

Step 1: Esterification of Pyridine-2,6-dicarboxylic Acid: A mixture of pyridine-2,6-dicarboxylic acid, ethanol, toluene, and a catalytic amount of sulfuric acid is refluxed with azeotropic removal of water using a Dean-Stark trap. After cooling, the mixture is concentrated and neutralized to yield 2,6-dicarbethoxypyridine.[11]

-

Step 2: Claisen Condensation: The resulting ester is then reacted with ethyl acetate in the presence of a base like sodium ethoxide or sodium metal to form the diketone.[11] The resulting adduct is then hydrolyzed and decarboxylated to yield 2,6-diacetylpyridine.[2]

Method 2: From 2,6-Pyridinedicarbonitrile

An alternative synthesis route involves treating 2,6-pyridinedicarbonitrile with a Grignard reagent, such as methylmagnesium bromide.[2]

Purification

Common purification methods for 2,6-diacetylpyridine include recrystallization or washing, as it can be sensitive to water and acid, making column chromatography challenging for some of its derivatives.[4]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of 2,6-diacetylpyridine.

Safe Handling and Emergency Response Workflow

Caption: Workflow for safe handling and emergency response for 2,6-diacetylpyridine.

Biological Activity and Applications

2,6-Diacetylpyridine is a crucial building block in the synthesis of ligands for coordination chemistry and has applications in the development of pharmaceuticals and agrochemicals.[3][4] While the compound itself is not typically the active agent, its derivatives, particularly Schiff base condensates, exhibit a range of biological activities.

Derivatives of 2,6-diacetylpyridine, such as bis(thiosemicarbazones) and bis(acylhydrazones), have been shown to possess antimicrobial and anticancer properties.[12][13] These derivatives can form metal complexes, for instance with zinc, copper, or iron, which can enhance their biological effects.[12][13] For example, zinc complexes of 2,6-diacetylpyridine bis(thiosemicarbazones) have demonstrated an inhibitory effect on cell proliferation and differentiation in vitro.[12] Furthermore, some copper and iron complexes of its acylhydrazone derivatives have shown activity against Gram-positive bacteria.[13] More recent studies have also explored organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as potential anti-proliferative agents against cancer cells.[14]

Logical Relationship of Biological Activity

Caption: Logical relationship from 2,6-diacetylpyridine to its biologically active derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-diacetyl pyridine, 1129-30-2 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,6-Diacetylpyridine(1129-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. 2,6-diacetylpyridine bis(thiosemicarbazones) zinc complexes: synthesis, structure, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial and genotoxic activity of 2,6-diacetylpyridine bis(acylhydrazones) and their complexes with some first transition series metal ions. X-ray crystal structure of a dinuclear copper(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Ligand: Early Forays into the Coordination Chemistry of 2,6-Diacetylpyridine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of coordination compounds built from 2,6-diacetylpyridine (B75352) has blossomed into a significant field of inorganic chemistry, with applications ranging from catalysis to materials science and medicinal chemistry. This guide delves into the foundational, early studies that first explored the synthesis, characterization, and coordination behavior of Schiff base ligands derived from this versatile precursor. These initial investigations laid the groundwork for understanding the rich and complex chemistry of these polydentate ligand systems.

The Precursor: Synthesis of 2,6-Diacetylpyridine

The utility of 2,6-diacetylpyridine as a precursor for a vast array of ligands necessitates reliable synthetic routes to the molecule itself.[1][2] Early and subsequent methods have established several viable pathways. A common approach begins with the oxidation of the methyl groups of 2,6-lutidine to form dipicolinic acid. This diacid is then converted to its diester, which undergoes a Claisen condensation to form the diketone.[1] Subsequent decarboxylation yields the desired 2,6-diacetylpyridine.[1] An alternative synthesis involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide.[1]

A patented method describes the Claisen condensation of 2,6-pyridinedicarboxylic acid diethyl ester with ethyl acetate (B1210297) using an alkali or alkaline earth metal as the alkaline reagent. This approach is noted for its simplicity, as it does not require special treatment of the raw materials and is not significantly affected by minor amounts of water or ethanol (B145695) in the reaction system.

Formation of Schiff Base Ligands: A Gateway to Complexation

A pivotal aspect of 2,6-diacetylpyridine's role in coordination chemistry is its facile condensation with primary amines to form Schiff base ligands.[1] This reaction is often carried out in the presence of a metal ion in what is known as a "template synthesis." The metal ion is thought to stabilize the resulting macrocyclic ligand, which may be unstable and difficult to isolate in its free form. In some cases, attempts to synthesize the macrocyclic ligands without a metal ion template have resulted in the formation of viscous oils rather than crystalline solids.

The general synthetic scheme for the formation of a bis(imine)pyridine ligand from 2,6-diacetylpyridine is a condensation reaction with two equivalents of a primary amine. This reaction creates a tridentate NNN donor ligand, which has proven to be a robust scaffold for coordinating to a variety of metal ions.

Early Studies on Coordination Complexes: Synthesis and Characterization

The initial explorations into the coordination chemistry of 2,6-diacetylpyridine-derived Schiff bases focused on transition metals. These studies laid the foundation for understanding the structural and electronic properties of the resulting complexes.

Synthesis of Metal Complexes

Early synthetic procedures for forming these coordination compounds were often straightforward. A common method involved the reaction of a metal salt with the pre-formed Schiff base ligand in a suitable solvent, often an alcohol. Alternatively, the "in situ" method, or template synthesis, was employed where 2,6-diacetylpyridine, a primary amine, and a metal salt were combined in a one-pot reaction.

For instance, complexes of Co(II) with a Schiff base ligand derived from 2,6-diacetylpyridine monoxime and 1,2-diaminobenzene were prepared by adding an alcoholic solution of the ligand to an alcoholic solution of the cobalt(II) salt.

Spectroscopic and Magnetic Characterization

Early characterization of these complexes relied heavily on spectroscopic techniques and magnetic susceptibility measurements.

-

Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in confirming the formation of the Schiff base and its coordination to the metal ion. The disappearance of the C=O stretching vibration from 2,6-diacetylpyridine and the appearance of a new C=N stretching band were key indicators of Schiff base formation. A shift in the pyridine (B92270) ring vibrations to higher frequencies upon complexation suggested the coordination of the pyridine nitrogen to the metal center.

-

Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provided insights into their geometry. For example, early studies of Co(II) complexes reported bands in the visible region that were used to infer an octahedral geometry around the metal ion.

-

Magnetic Susceptibility: Magnetic moment measurements were crucial in determining the oxidation state and spin state of the central metal ion, which in turn helped to elucidate the coordination environment.

Key Experimental Protocols from Early Studies

To provide a practical understanding of the early work in this field, detailed experimental protocols from foundational studies are presented below.

Synthesis of a Schiff Base Ligand: Bis-(2,6-diacetyl pyridine monoxime) 1,2-di-iminobenzene

This procedure is a two-step process:

Step 1: Synthesis of 2,6-diacetyl pyridine monoxime

-

To an alcoholic solution of 60.5 g (0.04 mol) of 2,6-diacetylpyridine, add 3.5 g (0.05 mol) of a concentrated aqueous solution of hydroxylamine (B1172632) hydrochloride.

-

Cool the reaction mixture to -5°C.

-

While maintaining the temperature below 0°C and with rapid stirring, add a 20% aqueous solution of 12 g (0.03 mol) of NaOH dropwise. The solution will turn pink.

-

After 90 minutes, dilute the mixture with water and acidify with glacial acetic acid.

-

Allow the mixture to stand for 30 minutes, then filter the precipitate.

-

Recrystallize the residue from aqueous alcohol (60% by volume) to obtain white, needle-like crystals.

-

Wash the crystals with water and dry. The melting point of the monoxime is 218°C.

Step 2: Synthesis of the Schiff Base

-

Mix 1.08 g (0.01 mol) of 1,2-diaminobenzene with 2,6-diacetyl monoxime (0.02 mol) using an agate mortar and pestle.

Synthesis of a Cobalt(II) Complex

-

Prepare an alcoholic solution of 0.43 g (0.001 mol) of the Schiff base ligand, bis-(2,6-diacetyl pyridine monoxime) 1,2-di-iminobenzene.

-

Gradually add this solution to an alcoholic solution of 0.24 g (0.001 mol) of cobalt(II) chloride hexahydrate, maintaining a 1:1 metal-to-ligand molar ratio.

Quantitative Data from Early Studies

The following tables summarize some of the quantitative data reported in early studies on 2,6-diacetylpyridine coordination complexes.

Table 1: Magnetic Moments and Electronic Spectra of Co(II) Complexes

| Complex Anion | Magnetic Moment (B.M.) | Electronic Spectra Bands (cm⁻¹) |

| Chloride | 4.98 | 14400, 21200 |

| Bromide | 5.02 | 14600, 21000 |

| Nitrate | 4.95 | 14800, 20800 |

| Perchlorate | 4.92 | 15000, 20600 |

| Sulphate | 5.08 | 15200, 20400 |

| Acetate | 5.12 | 14900, 20500 |

Visualizing the Core Concepts: Diagrams and Workflows

The following diagrams, rendered in DOT language, illustrate the key synthetic pathways and logical relationships in the early study of 2,6-diacetylpyridine coordination chemistry.

Conclusion

The early investigations into the coordination chemistry of 2,6-diacetylpyridine and its Schiff base derivatives were crucial in establishing this class of compounds as versatile and highly tunable ligands. Through systematic synthesis and characterization using the analytical tools of the time, these pioneering studies revealed the fundamental principles of their coordination behavior, including their propensity to form stable complexes with a range of transition metals and the utility of template-directed synthesis. The data and protocols from this era continue to inform and inspire new research in the development of advanced materials, catalysts, and therapeutic agents.

References

A Deep Dive into the Electronic Structure of 2,6-Diacetylpyridine: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of 2,6-diacetylpyridine. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), we can gain profound insights into the molecular geometry, electronic properties, and spectroscopic behavior of this important organic compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and coordination chemistry.

Theoretical Foundation: Unveiling Electronic Behavior

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and potential for intermolecular interactions. For 2,6-diacetylpyridine, theoretical calculations provide a powerful lens through which to examine these fundamental characteristics.

Computational Methods

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of molecules.[1] The B3LYP hybrid functional, combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), has been widely adopted for its accuracy in predicting molecular geometries and electronic properties of organic compounds.[1][2][3]

To explore the excited-state properties and predict the ultraviolet-visible (UV-Vis) spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed.[4][5][6] This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

Key Electronic Parameters

Several key parameters derived from theoretical calculations offer insights into the electronic behavior of 2,6-diacetylpyridine:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability (ionization potential), while the LUMO energy relates to its electron-accepting ability (electron affinity).[7]

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.[7][8]

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.[9][10][11]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Data Presentation: Quantitative Insights

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental observations for 2,6-diacetylpyridine and its derivatives.

Table 1: Optimized Geometrical Parameters of 2,6-Diacetylpyridine (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (pyridine ring) | 1.39 - 1.40 | 118 - 121 |

| C-N (pyridine ring) | 1.33 - 1.34 | 117 - 123 |

| C-C (acetyl group) | 1.51 - 1.52 | 119 - 121 |

| C=O (acetyl group) | 1.22 - 1.23 | - |

Note: These values are representative and are typically calculated using DFT with methods like B3LYP/6-311G(d,p).

Table 2: Calculated Electronic Properties of 2,6-Diacetylpyridine

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 |

Note: The exact values can vary depending on the level of theory and basis set used in the calculation.[12]

Table 3: Theoretical and Experimental UV-Vis Absorption Maxima (λmax)

| Medium | Theoretical λmax (nm) | Experimental λmax (nm) |

| Gas Phase | ~260-270 | - |

| Organic Solvent | ~270-280 | ~275 |

Note: Theoretical values are typically obtained from TD-DFT calculations. Experimental values can be influenced by the solvent used.[13][14]

Experimental Protocols: Validating the Theory

Experimental validation is crucial for confirming the accuracy of theoretical predictions. The following section outlines the key experimental techniques used to characterize the electronic structure of 2,6-diacetylpyridine.

Synthesis of 2,6-Diacetylpyridine

The synthesis of 2,6-diacetylpyridine can be achieved through several routes. A common method involves the oxidation of 2,6-lutidine to dipicolinic acid, followed by a Claisen condensation with a suitable reagent and subsequent decarboxylation.[15] An alternative synthesis involves the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide.[15]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles. This experimental data serves as a benchmark for validating the optimized geometries obtained from DFT calculations.[16]

Methodology:

-

Crystal Growth: High-quality single crystals of 2,6-diacetylpyridine are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy occupied orbitals (like the HOMO) to higher energy unoccupied orbitals (like the LUMO). The wavelengths of maximum absorbance (λmax) provide experimental validation for the electronic transition energies calculated by TD-DFT.[17]

Methodology:

-

Sample Preparation: A dilute solution of 2,6-diacetylpyridine is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Spectral Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer over a specific wavelength range (typically 200-400 nm for this compound).

-

Data Analysis: The absorption maxima (λmax) are identified from the spectrum.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in the study of 2,6-diacetylpyridine's electronic structure.

Caption: Workflow for theoretical calculations on 2,6-diacetylpyridine.

References

- 1. inpressco.com [inpressco.com]

- 2. researchgate.net [researchgate.net]

- 3. Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 5. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. learn.schrodinger.com [learn.schrodinger.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 16. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

discovery and history of diacetylpyridine synthesis

An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Diacetylpyridine (B75352)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diacetylpyridine (DAP) is a crucial organic intermediate, primarily utilized as a precursor for the synthesis of Schiff base ligands essential in coordination chemistry and catalysis. This document provides a comprehensive overview of the historical development and key synthetic methodologies for 2,6-diacetylpyridine. It details various synthetic routes, including the prevalent Claisen condensation and alternative approaches involving Grignard reagents and oxidation of pyridine (B92270) derivatives. This guide presents quantitative data in structured tables, offers detailed experimental protocols for pivotal syntheses, and employs Graphviz diagrams to illustrate the primary synthetic workflows, serving as an in-depth resource for researchers in organic synthesis and drug development.

Introduction and Physicochemical Properties

2,6-Diacetylpyridine, with the chemical formula C₉H₉NO₂, is a white to off-white crystalline solid.[1] It is a disubstituted pyridine that serves as a fundamental building block in the synthesis of various ligands, particularly diiminopyridine (DIP) ligands used in coordination chemistry.[2] These ligands are notable for their ability to stabilize a wide range of oxidation states in metal complexes.[2] The applications of 2,6-diacetylpyridine derivatives are extensive, ranging from catalysts for olefin polymerization to compounds with potential anti-mycobacterial and anticancer activities.[3]

Table 1: Physicochemical Properties of 2,6-Diacetylpyridine

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molar Mass | 163.176 g·mol⁻¹ | [2] |

| Appearance | White to off-white crystalline needles or powder | [1] |

| Melting Point | 79-82 °C | [1] |

| Boiling Point | 126 °C (at 6 mmHg) | [4] |

| Density | 1.119 g/cm³ | [2] |

| Solubility | Soluble in water, chloroform, DMSO, and other organic solvents | [1][4] |

| CAS Number | 1129-30-2 | [1] |

Historical Perspective and Evolution of Synthesis

The synthesis of 2,6-diacetylpyridine has evolved significantly over time, with early methods being refined to improve yield, simplify procedures, and reduce the need for stringent experimental conditions.

The foundational and most widely recognized route to 2,6-diacetylpyridine is the Claisen condensation . This approach traditionally starts with the oxidation of 2,6-lutidine to form dipicolinic acid (pyridine-2,6-dicarboxylic acid).[2] The dipicolinic acid is then esterified, typically to diethyl 2,6-pyridinedicarboxylate. The subsequent Claisen condensation of this diester with ethyl acetate (B1210297), historically using sodium ethoxide as the base, yields the desired diketone after hydrolysis and decarboxylation.[5] A major drawback of this traditional method is its sensitivity to moisture and residual ethanol (B145695), which can drastically reduce the yield.[5][6]

A significant advancement in the Claisen condensation method was the substitution of sodium ethoxide with alkali metals, such as sodium, directly in the reaction.[5][7] This innovation simplified the experimental setup by removing the need for the prior preparation and rigorous drying of sodium ethoxide, leading to more robust and higher-yielding reactions.[5]

Alternative synthetic strategies have also been developed. These include the use of Grignard reagents with pyridine derivatives and the direct oxidation of substituted pyridines like 2,6-diethylpyridine (B1295259).[2][8] These methods provide different pathways to the target molecule, sometimes offering advantages in terms of starting material availability or reaction conditions.

Core Synthetic Methodologies

Several synthetic routes to 2,6-diacetylpyridine have been established. The following sections detail the most prominent methods, including their experimental protocols and associated quantitative data.

Claisen Condensation of Diethyl 2,6-Pyridinedicarboxylate

This is the most common and well-documented method. It involves two main steps: the esterification of pyridine-2,6-dicarboxylic acid and the subsequent Claisen condensation.

Caption: Workflow of the improved Claisen condensation synthesis of 2,6-diacetylpyridine.

Protocol 3.1.1: Synthesis of Diethyl 2,6-pyridinedicarboxylate [5]

-

A mixture of pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and concentrated sulfuric acid (2 mL) is refluxed for 12 hours.

-

Water generated during the reaction is removed azeotropically using a Dean-Stark trap.

-

After cooling to room temperature, the mixture is concentrated.

-

A solution of Na₂CO₃ in 40 mL of water is added to neutralize the mixture.

-

The resulting white solid product is collected.

Protocol 3.1.2: Synthesis of 2,6-Diacetylpyridine via Improved Claisen Condensation [5]

-

A solution of diethyl 2,6-pyridinedicarboxylate (4.46 g, 0.02 mol), sodium (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.

-

The mixture is cooled to room temperature.

-

Concentrated HCl (50 mL) and H₂O (40 mL) are added, and the mixture is refluxed for an additional 5 hours.

-

The mixture is neutralized by the gradual addition of solid Na₂CO₃.

-

The product is extracted with Et₂O (3 x 30 mL) and the combined organic layers are dried over Na₂SO₄.

-

The solvent is removed to yield the final product.

Synthesis from Pyridine Amides and Grignard Reagents

This method offers an alternative route by utilizing a Grignard reaction with a disubstituted pyridine amide.

Caption: Synthesis of 2,6-diacetylpyridine via a Grignard reaction with a pyridine diamide.

Protocol 3.2.1: Synthesis from 2,6-bis(1-pyrrolidinylcarbonyl)pyridine [8]

-

A solution of methylmagnesium chloride in THF (~20%) (9 mL, 19 mmol) is added dropwise at 0°C to a solution of 2,6-bis(1-pyrrolidinylcarbonyl)pyridine (2.0 g, 7.3 mmol) in anhydrous THF (15 mL).

-

The mixture is stirred for 3 hours at room temperature.

-

30 mL of 2M aqueous HCl is added at 0°C, and the mixture is stirred until the evolution of gas ceases.

-

The mixture is extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic phase is dried over Na₂SO₄.

-

After removal of the solvent in vacuo, the product is recrystallized from hexane (B92381) to yield a colorless powder.

Oxidation of 2,6-Diethylpyridine

This method involves the direct oxidation of the ethyl groups of 2,6-diethylpyridine to form the desired acetyl groups.

References

- 1. 2,6-Diacetylpyridine | 1129-30-2 [chemicalbook.com]

- 2. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of a series of novel In(iii) 2,6-diacetylpyridine bis(thiosemicarbazide) complexes: structure, anticancer function and mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. CN101157653A - Method for preparing 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Diacetylpyridine synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 2,6-Diacetylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-diacetylpyridine (B75352) in common laboratory solvents. The information contained herein is intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in designing experiments, formulating solutions, and understanding the behavior of this versatile compound. 2,6-Diacetylpyridine is a key building block in the synthesis of various ligands, coordination complexes, and pharmacologically active molecules. A thorough understanding of its solubility is paramount for its effective application.

Quantitative and Qualitative Solubility Data

The solubility of 2,6-diacetylpyridine has been characterized in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below for easy reference and comparison. It is important to note that solubility can be significantly influenced by factors such as temperature, pressure, and the presence of impurities.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | ~ 47.8 g/L[1] | 25 (estimated)[1] | |

| Chloroform | CHCl₃ | Soluble[2][3][4] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[2][3][4] | Not Specified |

It is important to note that "soluble" is a qualitative description and does not provide information on the saturation limit of 2,6-diacetylpyridine in the specified solvent.

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, standardized experimental protocols can be employed to determine the solubility of 2,6-diacetylpyridine. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment:

-

2,6-diacetylpyridine (solid)

-

Selected solvent of interest

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

General Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,6-diacetylpyridine to a series of vials.

-

To each vial, add a known volume of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried 2,6-diacetylpyridine residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial mass of the empty vial.

-

Solubility can then be expressed in terms of g/L or other appropriate units.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of 2,6-diacetylpyridine of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of 2,6-diacetylpyridine in the saturated solution.

-

Calculate the solubility, taking into account the dilution factor.

-

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the experimental determination of solubility, a crucial step in the characterization of a chemical compound like 2,6-diacetylpyridine.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound.

References

- 1. 2,6-diacetyl pyridine, 1129-30-2 [thegoodscentscompany.com]

- 2. 2,6-Diacetylpyridine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,6-Diacetylpyridine, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. 2,6-Diacetylpyridine | 1129-30-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Diacetylpyridine-Based Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) incorporating diacetylpyridine-derived linkers. The information is intended to guide researchers in exploring the catalytic, sensing, and drug delivery capabilities of this emerging class of porous materials.

Introduction to this compound in MOFs

This compound and its derivatives, particularly those modified through condensation reactions to form Schiff bases or hydrazones, offer a versatile platform for the design of novel metal-organic frameworks. The pyridine (B92270) nitrogen and the flanking carbonyl or derivatized functional groups provide multiple coordination sites for metal ions, enabling the formation of diverse and stable porous structures. The inherent chemical functionalities of these linkers can be tailored to impart specific properties to the resulting MOFs, making them attractive candidates for a range of applications.

Synthesis of this compound-Based MOFs

The synthesis of this compound-based MOFs is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a this compound-derived organic linker with a metal salt in a suitable solvent or solvent mixture under elevated temperature and pressure. The choice of metal ion, linker, solvent, temperature, and reaction time are critical parameters that dictate the resulting MOF's topology, porosity, and functionality.

General Solvothermal Synthesis Protocol

A general protocol for the solvothermal synthesis of a this compound-based MOF is outlined below. This protocol is based on the synthesis of related pyridine-containing MOFs and should be optimized for specific this compound-derived linkers and metal ions.

Materials:

-

2,6-diacetylpyridine-derived linker (e.g., 2,6-diacetylpyridinebis(benzoylhydrazone))

-

Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Iron(III) chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)

-

Teflon-lined stainless-steel autoclave

Procedure:

-

In a glass vial, dissolve the 2,6-diacetylpyridine-derived linker (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

-

In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) in the same solvent (e.g., 5 mL of DMF).

-

Combine the two solutions in the Teflon liner of a stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to the desired temperature (typically between 80 °C and 150 °C) and maintain for a specified period (ranging from 24 to 72 hours).

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration or decantation.

-

Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol (B145695) or acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization of this compound-Based MOFs

The synthesized MOFs should be thoroughly characterized to determine their structure, porosity, and stability.

Key Characterization Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

-

Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal ions and the connectivity of the linkers.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the linker to the metal center and the presence of characteristic functional groups.

-

Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the MOF.[1]

Applications of this compound-Based MOFs

The unique structural and chemical features of this compound-based MOFs make them promising materials for various applications.

Catalysis

The presence of accessible metal sites and functional groups within the pores of this compound-based MOFs can endow them with catalytic activity. For instance, copper-containing MOFs have shown promise in promoting organic reactions such as the Knoevenagel condensation.[2] The Lewis acidic metal centers and potentially basic sites on the linker can act in synergy to catalyze the reaction.

Table 1: Catalytic Performance of a Representative Copper-Pyridine Based MOF in Knoevenagel Condensation [2]

| Catalyst | Reaction Temperature (°C) | Reaction Time (min) | Benzaldehyde Conversion (%) |

| Cu-MOF | Room Temperature | 15 | >95 |

Experimental Protocol: Knoevenagel Condensation

-

In a round-bottom flask, add the aldehyde (e.g., benzaldehyde, 1 mmol), the active methylene (B1212753) compound (e.g., malononitrile, 1.2 mmol), and the this compound-based Cu-MOF catalyst (e.g., 3 mol%).

-

Add a suitable solvent (e.g., a 3:1 mixture of water and methanol).

-

Stir the reaction mixture at room temperature for the desired time (e.g., 15 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, separate the catalyst by filtration.

-

Extract the product from the filtrate using an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

Luminescent Sensing

The incorporation of luminescent metal ions (e.g., Zn(II), lanthanides) or the use of fluorescent this compound-derived linkers can lead to the development of MOF-based sensors.[3][4] These materials can detect specific analytes, such as nitroaromatic compounds, through a fluorescence quenching mechanism.[5] The porous nature of the MOF allows for the efficient diffusion of analytes to the sensing sites within the framework.

Table 2: Luminescent Sensing of Nitroaromatics by a Representative Zn(II)-MOF [1]

| Analyte | Quenching Efficiency (%) | Detection Limit |

| Fe³⁺ | High | Not Reported |

| Cr₂O₇²⁻ | High | Not Reported |

Experimental Protocol: Luminescent Sensing of Nitroaromatics

-

Disperse a small amount of the powdered this compound-based Zn-MOF in a suitable solvent (e.g., ethanol) to form a stable suspension.

-

Record the initial fluorescence emission spectrum of the MOF suspension.

-

Add aliquots of a solution of the nitroaromatic analyte to the MOF suspension.

-

After each addition, record the fluorescence emission spectrum.

-

Observe the quenching of the fluorescence intensity as a function of the analyte concentration.

-

Calculate the quenching efficiency using the formula:

, where(I0−I)/I0×100%I0I

Drug Delivery

The high porosity and tunable pore size of this compound-based MOFs make them potential candidates for drug delivery applications. Biocompatible metal ions, such as iron(III), can be used to construct MOFs for carrying and releasing therapeutic agents.[6] The drug molecules can be loaded into the pores of the MOF, and their release can be triggered by external stimuli, such as a change in pH.[7]

Table 3: Ibuprofen (B1674241) Loading and Release from a Representative Biocompatible MOF

| MOF System | Drug Loading Capacity (mg/g) | Release Conditions | Release Profile |

| Fe-MOF (MIL-88A) | ~194.6 | pH 7.4 (simulated physiological) vs. pH 5.5 (simulated tumor) | pH-responsive, faster release at lower pH |

Experimental Protocol: Ibuprofen Loading and Release

Loading:

-

Activate the this compound-based Fe-MOF by heating under vacuum to remove guest molecules.

-

Prepare a concentrated solution of ibuprofen in a suitable solvent (e.g., hexane).

-

Immerse the activated MOF in the ibuprofen solution and stir for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the pores.

-

Collect the drug-loaded MOF by filtration and wash with fresh solvent to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF under vacuum.

-

Determine the drug loading capacity by dissolving a known amount of the loaded MOF in an acidic solution to release the drug and quantifying the drug concentration using UV-Vis spectroscopy.

Release:

-

Disperse a known amount of the ibuprofen-loaded MOF in a buffer solution at the desired pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment).

-

At regular time intervals, take aliquots of the release medium.

-

Separate the MOF particles from the aliquot by centrifugation or filtration.

-

Measure the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy.

-

Plot the cumulative drug release as a function of time to obtain the release profile.

Visualizations

Caption: General workflow for the solvothermal synthesis of this compound-based MOFs.

Caption: Experimental workflow for a catalytic application of a this compound-based MOF.

Caption: Simplified mechanism of luminescent sensing via fluorescence quenching.

Caption: Signaling pathway for stimuli-responsive drug delivery from a this compound-based MOF.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Copper(II) Schiff-Base Complex Modified UiO-66-NH2(Zr) Metal-Organic Framework Catalysts for Knoevenagel Condensation-Michael Addition-Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pH-Responsive Metal–Organic Framework Thin Film for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,6-Diacetylpyridine as a Versatile Building Block for Macrocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of macrocyclic compounds derived from 2,6-diacetylpyridine (B75352). This versatile building block is pivotal in the fields of coordination chemistry, catalysis, and medicinal chemistry due to its ability to form stable and structurally diverse macrocyclic ligands and their metal complexes.

Introduction

2,6-Diacetylpyridine is a symmetrical diketone featuring a pyridine (B92270) ring, which imparts rigidity and defined coordination geometry to the resulting macrocycles. The two reactive acetyl groups readily undergo condensation reactions with a variety of di- and polyamines to form Schiff base macrocycles. This reaction is often facilitated by the presence of a metal ion in a process known as template synthesis, which can direct the cyclization to form specific macrocyclic structures. The resulting macrocyclic ligands are excellent chelators for a wide range of metal ions, leading to complexes with interesting catalytic, medicinal, and material properties.

Synthesis of 2,6-Diacetylpyridine

A reliable and efficient synthesis of 2,6-diacetylpyridine is crucial for its use as a building block. A common and effective method involves a Claisen condensation of a 2,6-pyridinedicarboxylic acid ester.

Experimental Protocol: Synthesis of 2,6-Diacetylpyridine

This protocol is adapted from a procedure utilizing sodium metal to promote the Claisen condensation.

Materials:

-

Pyridine-2,6-dicarboxylic acid

-

Sulfuric acid

-

Sodium metal

-

Ethyl acetate (B1210297)

-

Concentrated Hydrochloric acid

-

Sodium carbonate

-

Diethyl ether

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

Procedure:

Part A: Synthesis of 2,6-Pyridinedicarboxylic acid diethyl ester

-

A mixture of pyridine-2,6-dicarboxylic acid (16.7 g, 0.1 mol), ethanol (140 mL), toluene (80 mL), and concentrated sulfuric acid (2 mL) is refluxed for 12 hours with azeotropic removal of water using a Dean-Stark trap.

-

The reaction mixture is cooled to room temperature and then concentrated under reduced pressure.

-

A solution of sodium carbonate in 40 mL of water is added to neutralize the mixture.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the diethyl ester as a white solid.

Part B: Synthesis of 2,6-Diacetylpyridine

-

A solution of 2,6-pyridinedicarboxylic acid diethyl ester (4.46 g, 0.02 mol), sodium metal (2.3 g, 0.1 mol), and ethyl acetate (50 mL) in toluene (80 mL) is refluxed for 9 hours.

-

The mixture is cooled to room temperature, and then 50 mL of concentrated hydrochloric acid and 40 mL of water are added. The mixture is refluxed again for 5 hours.

-

The reaction mixture is neutralized by the gradual addition of solid sodium carbonate.

-

The product is extracted with diethyl ether (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate.

-

After removal of the diethyl ether, the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:5, v/v) as the eluent to yield 2,6-diacetylpyridine as a white solid (Yield: ~86%).

Synthesis of Macrocycles from 2,6-Diacetylpyridine

The most common method for synthesizing macrocycles from 2,6-diacetylpyridine is the Schiff base condensation with a suitable di- or polyamine. The choice of the amine component determines the size and denticity of the resulting macrocycle. Metal ions are often used as templates to guide the [1+1] or [2+2] cyclocondensation.

General Experimental Protocol: Metal-Templated Synthesis of Schiff Base Macrocycles

This protocol describes a general procedure for the synthesis of a metal-macrocyclic complex.

Materials:

-

2,6-Diacetylpyridine

-

A selected diamine or polyamine (e.g., ethylenediamine, diethylenetriamine, 1,4-diaminobutane)

-

A metal salt (e.g., Mn(II) bromide, Ni(II) perchlorate, Zn(II) chloride)

-

Methanol (B129727) or Ethanol

-

Appropriate work-up and purification solvents

Procedure:

-

Dissolve 2,6-diacetylpyridine (2 mmol) in hot methanol or ethanol (50 mL).

-

In a separate flask, dissolve the chosen metal salt (2 mmol) in the same solvent (50 mL).

-

Add the metal salt solution dropwise to the 2,6-diacetylpyridine solution with constant stirring.

-

To this mixture, add a solution of the diamine or polyamine (2 mmol) in the same solvent (50 mL) dropwise over a period of 1-2 hours.

-

The reaction mixture is then refluxed for 6-24 hours, during which time a precipitate often forms.

-

After cooling to room temperature, the solid product is collected by filtration, washed with cold solvent, and then with diethyl ether.

-

The product can be recrystallized from a suitable solvent (e.g., DMF, DMSO, or acetonitrile) to obtain the pure macrocyclic complex.

Workflow for Macrocycle Synthesis

Caption: General workflow for the metal-templated synthesis of macrocycles.

Applications

Macrocycles derived from 2,6-diacetylpyridine have shown significant promise in two major areas: catalysis and drug development.

Catalysis

The well-defined coordination geometry and the ability to incorporate various metal centers make these macrocyclic complexes effective catalysts for a range of organic transformations.

Application Example: Heterogeneous Catalysis in Click Chemistry

A novel symmetrical 15-membered macrocyclic Schiff base complex of manganese, supported on nanomagnetic particles, has been shown to be an efficient heterogeneous catalyst for the Huisgen 1,3-dipolar cycloaddition (click chemistry) to synthesize 1,2,3-triazoles.[1]

Table 1: Performance of a Nanomagnetic-Supported Manganese Macrocyclic Catalyst [1]

| Substrate (Azide) | Substrate (Alkyne) | Product Yield (%) |

| Benzyl azide | Phenylacetylene | 98 |

| 4-Methoxybenzyl azide | Phenylacetylene | 95 |

| 4-Chlorobenzyl azide | Phenylacetylene | 92 |

| Benzyl azide | 1-Heptyne | 96 |

| Benzyl azide | Propargyl alcohol | 94 |

A key advantage of this catalyst is its reusability. It was successfully recycled for up to eight cycles without a significant loss in catalytic activity.[1]

Drug Development: Anticancer and Antimicrobial Agents

Macrocyclic complexes of 2,6-diacetylpyridine derivatives, particularly those with bis(hydrazone) and bis(thiosemicarbazone) moieties, have demonstrated significant potential as therapeutic agents.

Anticancer Activity

These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes and the induction of programmed cell death (apoptosis).

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 2,6-Diacetylpyridine-Based Metal Complexes

| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bismuth(III) bis(p-chlorobenzoylhydrazone) | Jurkat (Leukemia) | 0.8 | [2] |

| Bismuth(III) bis(p-chlorobenzoylhydrazone) | HL-60 (Leukemia) | 0.4 | [2] |

| Bismuth(III) bis(p-chlorobenzoylhydrazone) | MCF-7 (Breast) | 0.9 | [2] |

| Bismuth(III) bis(p-chlorobenzoylhydrazone) | HCT-116 (Colon) | 0.3 | [2] |

| Copper(II) bis-hydrazone with pyrimidine | HepG2 (Liver) | 1.83 | [3] |

| Iron(III) bis(acylhydrazone) | A549 (Lung) | 11.2 | |

| Iron(III) bis(acylhydrazone) | HeLa (Cervical) | 9.8 |

Mechanism of Anticancer Action

The anticancer activity of these macrocycles is often multi-faceted. For instance, iron chelators derived from 2,6-diacetylpyridine bis(acylhydrazones) have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This leads to cell cycle arrest, primarily in the S phase, thereby inhibiting cancer cell proliferation.[4]

Signaling Pathway of Anticancer Action